molecular formula C12H10O4 B13342466 4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid

4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid

Cat. No.: B13342466
M. Wt: 218.20 g/mol
InChI Key: FVANLBSVAGFKBV-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is a chemical compound with the molecular formula C12H10O4. It is characterized by the presence of an ethoxy group, a carbonyl group, and a propynyl group attached to a benzoic acid moiety. This compound is used in various chemical and biological research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid typically involves the reaction of ethyl propiolate with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with biological targets through its functional groups. The ethoxy and carbonyl groups can form hydrogen bonds with target molecules, while the propynyl group can participate in covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(3-ethoxy-3-oxoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C12H10O4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2H2,1H3,(H,14,15)

InChI Key

FVANLBSVAGFKBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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